N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride
Description
Historical Development and Research Context
The development of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride emerged from broader efforts to optimize heterocyclic compounds for biomedical applications. Early work on piperidine-containing molecules, such as (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, demonstrated their potential as epigenetic modulators targeting histone demethylases like KDM2B. Parallel research on piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives highlighted the structural versatility of piperidine-carboxamide frameworks in modulating neurotransmitter re-uptake. These studies laid the foundation for combining naphthalene’s aromatic rigidity with piperidine’s conformational flexibility, culminating in the synthesis of this compound.
Key milestones include:
- 2016 : Patent filings for (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as KDM2B inhibitors.
- 2020 : Discovery of 3-hydroxynaphthalene-2-carboxamides with submicromolar antimicrobial activity.
- 2023 : Methodological advances in coupling piperidine and naphthalene fragments via optimized amidation protocols.
Significance in Medicinal Chemistry Research
This compound exemplifies a strategic fusion of two pharmacophoric elements:
- Naphthalene moiety : Provides planar aromaticity for π-π stacking interactions with protein targets, as evidenced by its role in enhancing binding affinity for bacterial enzymes in antimicrobial carboxamides.
- Piperidine-carboxamide group : Introduces hydrogen-bonding capacity and conformational adaptability, critical for modulating enzyme active sites, such as histone methyltransferases.
Applications span:
- Epigenetic drug discovery : Piperidine derivatives have been engineered to inhibit EZH2, a histone methyltransferase implicated in cancer.
- Antimicrobial development : Naphthalene-carboxamide hybrids exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Classification within Heterocyclic Compound Literature
This compound belongs to two structural classes:
This dual classification enables systematic exploration of structure-activity relationships (SAR) across therapeutic areas.
Research Importance of the Piperidine-Naphthalene Scaffold
The scaffold’s modularity allows precise tuning of electronic and steric properties:
Table 2: Key Modifications and Biological Outcomes
For example, introducing a trifluoromethyl group at the naphthalene C2 position improved antistaphylococcal activity by 15-fold compared to unsubstituted analogs. Similarly, substituting the piperidine nitrogen with methyl groups enhanced blood-brain barrier penetration in CNS-targeted analogs.
The scaffold’s utility is further evidenced by its role in probing epigenetic mechanisms. Derivatives like compound 1 (tetramethylpiperidinyl benzamide) selectively inhibit EZH2 by competing with S-adenosylmethionine (SAM), reducing H3K27me3 levels in cancer cells. These findings underscore the scaffold’s adaptability in targeting diverse biological pathways.
Properties
IUPAC Name |
N-piperidin-3-ylnaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNRQRQBOJYNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride typically involves the reaction of 3-piperidinylamine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or piperidine moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene or piperidine derivatives.
Scientific Research Applications
Inhibition of Enzymes
One significant application of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride is its role as an inhibitor of human butyrylcholinesterase (hBChE). Research indicates that this compound exhibits selective inhibition against hBChE, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to cross the blood-brain barrier effectively, making it a candidate for treating cognitive disorders associated with cholinergic dysfunction .
Neuroprotective Effects
In vitro studies have demonstrated that this compound protects neuronal cells from toxic amyloid beta-peptide species, which are implicated in Alzheimer's pathology. This protective effect suggests potential therapeutic benefits for neurodegenerative conditions .
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that enhance its pharmacological profile. For instance, derivatives of this compound have been explored for their ability to inhibit monoamine oxidase B (MAO-B), further supporting its role in managing neurodegenerative diseases .
Case Study: Alzheimer’s Disease Treatment
A study focused on a series of piperidine-based compounds, including this compound, revealed that these compounds inhibited hBChE with high selectivity over acetylcholinesterase. The most potent inhibitors demonstrated promising results in protecting neuronal SH-SY5Y cells from amyloid toxicity, indicating their potential as therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship Studies
Research has also delved into the structure-activity relationships (SAR) of naphthalene derivatives, including this compound. These studies aim to identify specific structural features that enhance biological activity, such as lipophilicity and electronic properties of substituents .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(Piperidin-3-yl)naphthalene-2-carboxamide hydrochloride
- Molecular Formula : C₁₆H₁₈N₂O·HCl
- Molecular Weight : 290.79 g/mol (free base: 254.33 g/mol)
- CAS Registry Number : 1016527-85-7
- Structural Features : Combines a naphthalene carboxamide moiety linked to a piperidin-3-yl group, protonated as a hydrochloride salt.
Physicochemical Properties :
Availability :
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds exhibit high similarity (based on Tanimoto scores >0.70) to this compound (Table 1):
Table 1: Structural Analogues and Similarity Metrics
Functional and Pharmacological Differences
N-(Piperidin-3-yl)pyrimidin-2-amine HCl :
N-(Piperidin-3-yl)benzamide Derivatives :
Collision Cross-Section (CCS) Comparisons
Table 2: Predicted CCS Values for Adducts
| Adduct Type | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 255.14918 | 160.0 |
| [M+Na]⁺ | 277.13112 | 172.3 |
| [M-H]⁻ | 253.13462 | 164.6 |
- Implications: Higher CCS values for sodium adducts ([M+Na]⁺) suggest increased molecular surface area compared to protonated forms. No CCS data are available for analogues, limiting direct comparisons .
Research and Commercial Limitations
- Commercial Discontinuation : The compound’s discontinued status (as of 2025) restricts experimental access .
Biological Activity
N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C16H18N2O·HCl
- Molecular Weight : Approximately 254.33 g/mol
- Structure : Characterized by a naphthalene moiety with a piperidine group at the 3-position and a carboxamide functional group at the 2-position.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies indicate that this compound can bind to specific enzymes or receptors, modulating enzyme activity and influencing cellular pathways relevant to cancer treatment . Ongoing research aims to elucidate the precise mechanisms behind its anticancer effects.
- Antimicrobial Activity : The compound shows promising antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, with results indicating significant inhibition zones in microbiological assays .
- Inhibition of Photosynthetic Electron Transport : Some derivatives of naphthalene carboxamides, including this compound, have been shown to inhibit photosynthetic electron transport in plant chloroplasts, indicating potential applications in agricultural chemistry .
Structure-Activity Relationship (SAR)
The biological activity of N-(piperidin-3-yl)naphthalene-2-carboxamide is influenced by its structural components. A comparative analysis with similar compounds reveals unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(Piperidin-4-yl)naphthalene-2-carboxamide | Similar piperidine substitution but at the 4-position | Potentially different biological activity due to position change |
| N-(Morpholin-3-yl)naphthalene-2-carboxamide | Morpholine ring instead of piperidine | May exhibit different pharmacological profiles |
| N-(Cyclohexyl)naphthalene-2-carboxamide | Cyclohexane instead of piperidine | Lacks nitrogen heteroatoms which may alter solubility and activity |
The specific piperidine substitution pattern contributes to its unique biological profile, making it a valuable candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : In vitro tests have shown that derivatives of naphthalene carboxamides exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various pathogens .
- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines indicated that the compound has potential as an anticancer agent, with ongoing studies aimed at determining its efficacy and safety profiles .
- Mechanistic Studies : Research is ongoing to explore the binding interactions between this compound and target proteins or enzymes, which may reveal new therapeutic targets for drug development .
Q & A
Q. What are the recommended methodologies for synthesizing N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride?
The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with piperidin-3-amine. A common approach includes:
Nucleophilic substitution : React naphthalene-2-carbonyl chloride with piperidin-3-amine in anhydrous dichloromethane under nitrogen.
Salt formation : Treat the free base with hydrochloric acid (HCl) in 1,4-dioxane to precipitate the hydrochloride salt.
Q. How can the crystal structure of this compound be characterized?
X-ray crystallography is the gold standard. Key steps include:
Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
Data collection : Employ synchrotron radiation for high-resolution diffraction.
Structure refinement : Analyze hydrogen bonding (e.g., N–H⋯S, N–H⋯N interactions) and π-π stacking (center-to-center distances ~3.59 Å) .
Q. What is the impact of the hydrochloride counterion on solubility and bioavailability?
The hydrochloride salt significantly enhances aqueous solubility compared to the free base.
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
- Bioavailability : Assess via Madin-Darby canine kidney (MDCK) cell monolayers to model blood-brain barrier permeability .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies may arise from:
Reaction conditions : Optimize temperature (e.g., 0°C vs. room temperature) and amine equivalents.
Catalysts : Test bases like triethylamine or DMAP to accelerate coupling.
Purification : Compare column chromatography vs. recrystallization efficiency .
Q. What experimental strategies assess dopamine receptor binding affinity for this compound?
Radioligand displacement assays : Use [³H]spiperone or [³H]raclopride in transfected HEK-293 cells expressing dopamine D3 receptors (D3R).
Functional assays : Measure cAMP inhibition via BRET-based biosensors.
Q. How can metabolic stability and pharmacokinetics be evaluated?
In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Pharmacokinetic profiling :
Q. What analytical techniques resolve structural ambiguities in polymorphic forms?
Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.
Vibrational spectroscopy : Compare IR/Raman spectra to distinguish hydrogen-bonding networks.
Solid-state NMR : Resolve protonation states of the piperidine nitrogen .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
